N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
CAS No.: 1156777-08-0
VCID: VC11563558
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Description |
1. Chemical IdentityChemical Name: N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine 2. Structural FeaturesThe benzopyran core provides the compound with aromatic stability and potential for diverse reactivity. The presence of methyl groups at positions 6 and 8 enhances hydrophobic interactions in biological systems, while the amine group contributes to hydrogen bonding and ionic interactions.
3. Synthesis PathwaysThe synthesis of N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves:
4. Biological SignificanceBenzopyran derivatives are known for their diverse biological activities. While specific data on N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is limited, related compounds exhibit:
5. ApplicationsThe compound's structural features suggest potential applications in:
6. Research DirectionsFurther research is needed to explore:
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CAS No. | 1156777-08-0 | ||||||||
Product Name | N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | ||||||||
Molecular Formula | C12H17NO | ||||||||
Molecular Weight | 191.27 g/mol | ||||||||
IUPAC Name | N,6,8-trimethyl-3,4-dihydro-2H-chromen-4-amine | ||||||||
Standard InChI | InChI=1S/C12H17NO/c1-8-6-9(2)12-10(7-8)11(13-3)4-5-14-12/h6-7,11,13H,4-5H2,1-3H3 | ||||||||
Standard InChIKey | QYEKEZOOMOEMTP-UHFFFAOYSA-N | ||||||||
Canonical SMILES | CC1=CC(=C2C(=C1)C(CCO2)NC)C | ||||||||
Purity | 95 | ||||||||
PubChem Compound | 43512542 | ||||||||
Last Modified | Aug 25 2023 |
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